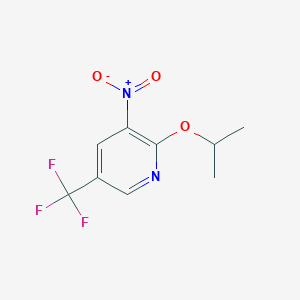
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine: is an organic compound characterized by a pyridine ring substituted with a nitro group, a propan-2-yloxy group, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Nitration: Introduction of the nitro group onto the pyridine ring.
Alkylation: Attachment of the propan-2-yloxy group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reagents and conditions:
Nitration: This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The propan-2-yloxy group can be introduced using an alkyl halide in the presence of a base such as potassium carbonate.
Trifluoromethylation: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-amino-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
3-Nitro-2-(methoxy)-5-(trifluoromethyl)pyridine: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-Nitro-2-(propan-2-yloxy)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
3-Nitro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The combination of the nitro, propan-2-yloxy, and trifluoromethyl groups imparts distinct properties that can be leveraged in various applications.
属性
IUPAC Name |
3-nitro-2-propan-2-yloxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYARCYBRRSCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














